Cyclohexyl 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinolinecarboxylate family This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, an ethoxyphenyl group, and a quinolinecarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxylate core, followed by the introduction of the cyclohexyl, dimethoxyphenyl, and ethoxyphenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Cyclohexyl 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Cyclohexyl 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinolinecarboxylate derivatives, such as:
Quinoline N-oxides: These compounds have similar core structures but differ in their oxidation state and functional groups.
Substituted Quinolines: Various substituted quinolines with different functional groups can be compared based on their chemical and biological properties.
Properties
Molecular Formula |
C33H39NO6 |
---|---|
Molecular Weight |
545.7g/mol |
IUPAC Name |
cyclohexyl 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C33H39NO6/c1-5-39-27-14-10-9-13-24(27)31-30(33(36)40-23-11-7-6-8-12-23)20(2)34-25-17-22(18-26(35)32(25)31)21-15-16-28(37-3)29(19-21)38-4/h9-10,13-16,19,22-23,31,34H,5-8,11-12,17-18H2,1-4H3 |
InChI Key |
LJYAMDWDMJNYGM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C |
Origin of Product |
United States |
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